molecular formula C5H7FO2 B2850423 1-Fluorocyclobutanecarboxylic acid CAS No. 202932-09-0

1-Fluorocyclobutanecarboxylic acid

Cat. No.: B2850423
CAS No.: 202932-09-0
M. Wt: 118.107
InChI Key: HNIHOFVDKWEICB-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxylic acid is a fluorinated carboxylic acid with the molecular formula C5H7FO2.

Mechanism of Action

Target of Action

The primary target of 1-Fluorocyclobutanecarboxylic acid is the amino acid transporters in cells . These transporters are proteins that facilitate the movement of amino acids across cell membranes. In particular, the transporters ASCT2 and SNAT2 have been identified as major targets in prostate cancer cells .

Mode of Action

This compound interacts with its targets, the amino acid transporters, by being taken up by these transporters into the cells . The uptake of this compound by cells like the human prostate cancer DU145 cells is largely dependent on the presence of sodium ions . This indicates that sodium-dependent transporters are mainly responsible for the uptake of this compound .

Biochemical Pathways

Once inside the cells, this compound affects the biochemical pathways related to amino acid transport. The compound’s uptake is influenced by the substrates of amino acid transporters . The compound’s uptake is also affected by the knockdown of the amino acid transporters ASCT2 and SNAT2 .

Pharmacokinetics

It is known that the compound’s uptake by cells is markedly decreased in the absence of sodium ions . This suggests that the compound’s bioavailability may be influenced by the sodium ion concentration in the body.

Result of Action

The result of this compound’s action is the visualization of prostate cancer . The compound is used as a PET tracer, and its uptake by prostate cancer cells allows for the imaging of these cells . Almost all of the intracellular compound is recovered from the nonprotein fraction

Action Environment

The action of this compound is influenced by environmental factors such as the presence of sodium ions . The compound’s uptake by cells is markedly decreased in the absence of sodium ions , indicating that the sodium ion concentration in the body can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-Fluorocyclobutanecarboxylic acid interacts with various biomolecules, particularly amino acid transporters. It has been found to have a high affinity for the alanine-serine-cysteine transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) . These interactions play a crucial role in the uptake of this compound by cells .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with amino acid transporters. For instance, in prostate cancer cells, androgen has been found to stimulate the expression of ASCT2, thereby increasing the uptake of this compound . This suggests that this compound could influence cell function by modulating amino acid transport.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino acid transporters. It is transported into cells via these transporters, particularly ASCT2

Temporal Effects in Laboratory Settings

It has been observed that the uptake of this compound by cells can change over time .

Transport and Distribution

This compound is transported into cells via amino acid transporters, particularly ASCT2 . The distribution of this compound within cells and tissues is likely influenced by these transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluorocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutanecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1-Fluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol .

Properties

IUPAC Name

1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHOFVDKWEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202932-09-0
Record name 1-fluorocyclobutane-1-carboxylic acid
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